3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline
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Overview
Description
3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline is a complex organic compound that features a quinoline core, a benzofuran moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated derivatives.
Scientific Research Applications
3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in treating diseases like cancer and infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their biological activities, including antiviral and anticancer properties.
Quinoline derivatives: Widely studied for their antimicrobial and anticancer activities.
Pyrrolidine derivatives: Important in medicinal chemistry for their diverse biological activities.
Uniqueness
What sets 3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline apart is its unique combination of structural features from benzofuran, quinoline, and pyrrolidine. This combination may confer unique biological activities and therapeutic potential, making it a valuable compound for further research and development.
Properties
CAS No. |
675624-32-5 |
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Molecular Formula |
C24H24N2O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]quinoline |
InChI |
InChI=1S/C24H24N2O/c1-17-5-4-11-26(17)12-10-22-15-20-13-18(8-9-24(20)27-22)21-14-19-6-2-3-7-23(19)25-16-21/h2-3,6-9,13-17H,4-5,10-12H2,1H3/t17-/m1/s1 |
InChI Key |
YWYORTLIRHQWEP-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC5=CC=CC=C5N=C4 |
Canonical SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
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